Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride
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Overview
Description
Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride is a synthetic compound that belongs to the piperazine class of chemicals. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl and thiazole compounds. The specific synthetic route for this compound would involve the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethylene glycol or other suitable reagents.
Substitution with 4-chlorophenyl group:
Attachment of the thiazole moiety: The final step involves the reaction of the intermediate with 4-methyl-5-thiazolyl ethyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. For example, it might interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-: A closely related compound with similar structural features.
Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, dihydrochloride: Another derivative with different salt forms.
Uniqueness
The uniqueness of Piperazine, 1-(4-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)ethyl)-, monohydrochloride lies in its specific combination of functional groups, which can confer unique pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
89663-25-2 |
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Molecular Formula |
C16H21Cl2N3S |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
5-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C16H20ClN3S.ClH/c1-13-16(21-12-18-13)6-7-19-8-10-20(11-9-19)15-4-2-14(17)3-5-15;/h2-5,12H,6-11H2,1H3;1H |
InChI Key |
RZAFZOFGKMOEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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